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Introduction
Imazalil is a systemic imidazole fungicide widely used in agriculture for the post-harvest

treatment of fruits and vegetables and for seed treatment.[1] Its primary mode of action is the

inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2][3] Given

its widespread use, a thorough understanding of its toxicological profile, particularly its potential

for genotoxicity and carcinogenicity, is essential for risk assessment and regulatory decision-

making. This technical guide provides a comprehensive overview of the available data,

focusing on key experimental findings, methodologies, and the proposed mechanisms of

action.

Genotoxicity Profile
An extensive battery of in vitro and in vivo assays has been conducted to evaluate the

genotoxic potential of imazalil. The overall weight of evidence from standard regulatory studies

suggests that imazalil is not mutagenic.[4]

In Vitro Studies
In vitro assays have generally shown negative results for gene mutations and chromosomal

aberrations.
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Bacterial Reverse Mutation Assay (Ames Test): Imazalil has been consistently found to be

non-mutagenic in Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA1535,

TA1538) both with and without metabolic activation (S9).[5][6]

Chromosomal Aberration Test: Studies on human lymphocytes have shown no increase in

chromosomal aberrations with or without metabolic activation.[5] However, some studies

have reported positive findings for chromosomal aberrations and micronuclei formation in

human lymphocytes at higher concentrations.[7][8]

Comet Assay: Recent studies using the comet assay on human lymphocytes have indicated

that imazalil can induce DNA damage in a dose-dependent manner.[9][10]

In Vivo Studies
In vivo studies in mammals have largely failed to demonstrate genotoxic effects.

Micronucleus Test: Imazalil did not induce an increase in micronucleated polychromatic

erythrocytes in the bone marrow of mice when administered orally.[5][6]

Dominant Lethal Test: No dominant lethal mutagenic effects were observed in male and

female mice.[11][12]

Summary of Genotoxicity Data
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Negative [11][12]

Experimental Protocol: Bacterial Reverse Mutation
Assay (Ames Test)
This protocol provides a representative methodology for the Ames test as typically conducted

for regulatory submissions.
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Test Strains:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are used to

detect frameshift and base-pair substitution mutations.

Metabolic Activation: Tests are performed with and without an exogenous metabolic

activation system (S9 fraction), typically derived from the livers of rats pre-treated with

Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

Procedure (Plate Incorporation Method):

0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (imazalil
dissolved in a suitable solvent like DMSO), and 0.5 mL of S9 mix (for activated tests) or

buffer (for non-activated tests) are added to 2.0 mL of molten top agar.

The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

Plates are incubated at 37°C for 48-72 hours.

Controls:

Negative (Solvent) Control: Vehicle used to dissolve imazalil.

Positive Controls: Known mutagens are used for each strain, both with and without S9

activation (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA100 with S9).

Data Analysis: The number of revertant colonies per plate is counted. A positive response is

defined as a dose-related increase in the number of revertants to at least twice the solvent

control value.

Genotoxicity Testing Workflow
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Caption: Standard workflow for assessing the genotoxic potential of a chemical.

Carcinogenicity Profile
The U.S. Environmental Protection Agency (EPA) has classified imazalil as "Likely to be

carcinogenic in humans".[13][14] This classification is based on the observation of liver tumors

in long-term rodent bioassays.[13] Similarly, in 2011, the state of California added imazalil to
its Proposition 65 list of chemicals known to cause cancer.[15][16]

Rodent Bioassay Findings
Long-term dietary studies in mice and rats have identified the liver as the primary target organ

for imazalil-induced carcinogenicity.

Mice: In a 23-month study, male Swiss albino mice showed a statistically significant increase

in the incidence of liver adenomas and combined adenomas/carcinomas at the highest dose

tested.[5][13]

Rats: A 2-year study in Wistar rats also demonstrated a significant increase in liver

adenomas and combined adenomas/carcinomas in males at the highest dose.[13][14]

Effects in the thyroid were also noted.[14]
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Summary of Carcinogenicity Data

Species Strain Duration

Dose
Levels
(ppm in
diet)

Key
Findings

Reference

Mouse Swiss albino 23 months
0, 50, 200,

600

Increased

liver

adenomas

and

combined

adenomas/ca

rcinomas in

males at 600

ppm.

[5][13]

Rat Wistar 24 months

0, 5, 20, 80

mg/kg/day

equivalent

Increased

liver

adenomas

and

combined

adenomas/ca

rcinomas in

males at the

highest dose.

[12][13][14]

Proposed Mode of Action for Liver Tumors
The development of liver tumors in rodents is considered to be a non-genotoxic, threshold-

based process. The proposed mode of action involves the activation of nuclear receptors,

specifically the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).

[17][18][19] This is a common pathway for liver tumor induction in rodents by various

xenobiotics, including certain fungicides.

The key events are:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.inchem.org/documents/jmpr/jmpmono/v00pr08.htm
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P1009J9R.TXT
https://www.inchem.org/documents/jmpr/jmpmono/v077pr31.htm
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P1009J9R.TXT
https://downloads.regulations.gov/EPA-HQ-OPP-2013-0305-0026/content.pdf
https://www.jstage.jst.go.jp/article/jts/43/7/43_443/_html/-char/ja
https://pubmed.ncbi.nlm.nih.gov/29973476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7290820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Activation: Imazalil activates PXR and, at higher doses, CAR in rodent liver cells.

[17][18]

Enzyme Induction: Activation of these receptors leads to the induction of cytochrome P450

(CYP) enzymes (e.g., Cyp3a11, Cyp2b10).[17]

Cell Proliferation & Oxidative Stress: The sustained induction of CYPs can lead to increased

oxidative stress and enhanced hepatocyte proliferation.[18][20]

Tumor Promotion: Chronic cell proliferation acts as a tumor promoter, leading to the clonal

expansion of spontaneously initiated cells and the eventual formation of adenomas and

carcinomas.

Key Events in Rodent Liver

Imazalil Exposure

Activation of
Nuclear Receptors

(PXR/CAR)
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CYP Enzymes

Oxidative Stress &
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Liver Tumor Formation
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Caption: Proposed non-genotoxic mode of action for imazalil-induced liver tumors.

Experimental Protocol: Rodent Carcinogenicity
Bioassay
This protocol outlines a typical design for a long-term dietary carcinogenicity study.

Test System: Male and female rodents from a standard strain (e.g., C57BL/6 mice or Wistar

rats), approximately 6-8 weeks old at the start of the study.

Group Size: Typically 50 animals per sex per group.

Dose Administration: Imazalil is mixed into the basal diet at several concentrations (e.g., 0,

50, 200, 600 ppm). Doses are selected based on results from shorter-term toxicity studies

(e.g., 90-day studies) to establish a maximum tolerated dose (MTD).

Duration: The study duration is typically 18-24 months for mice and 24-30 months for rats.

Observations:

Clinical Signs: Animals are observed daily for signs of toxicity.

Body Weight and Food Consumption: Measured weekly for the first 3 months and then

monthly.

Hematology and Clinical Chemistry: Blood samples are collected at interim points (e.g., 12

months) and at terminal sacrifice.

Pathology:

All animals (including those that die prematurely) undergo a full necropsy.

Organ weights (especially liver) are recorded.

A comprehensive list of tissues from all animals is preserved, processed for

histopathological examination, and evaluated by a veterinary pathologist.
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Data Analysis: Tumor incidence data are analyzed using appropriate statistical methods

(e.g., Fisher's exact test, Cochran-Armitage trend test) to compare treated groups with the

concurrent control group.

Conclusion
The weight of evidence indicates that imazalil is not genotoxic in standard regulatory assays.

[4] However, it is classified as a likely human carcinogen based on the induction of liver tumors

in both mice and rats at high doses.[13] The proposed mode of action for this carcinogenicity is

a non-genotoxic, receptor-mediated pathway involving the activation of PXR and CAR, leading

to chronic hepatocyte proliferation.[17][18] This mechanism is considered to have a threshold

and is a common pathway for liver tumor formation in rodents exposed to certain xenobiotics.

The relevance of this mode of action to humans is a key consideration in the overall risk

assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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